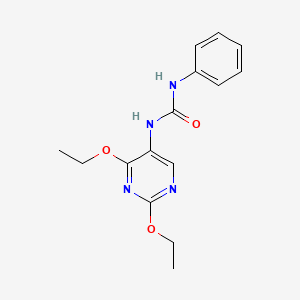

1-(2,4-Diethoxypyrimidin-5-yl)-3-phenylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(2,4-Diethoxypyrimidin-5-yl)-3-phenylurea” is a derivative of pyrimidine, a basic aromatic heterocyclic organic compound similar to pyridine and benzene . It’s worth noting that the exact compound “1-(2,4-Diethoxypyrimidin-5-yl)-3-phenylurea” is not directly mentioned in the sources, but related compounds provide some context .

Molecular Structure Analysis

The molecular structure of “1-(2,4-Diethoxypyrimidin-5-yl)-3-phenylurea” can be inferred from its name. It likely contains a pyrimidine ring with two ethoxy groups attached at the 2nd and 4th positions, and a phenylurea group attached at the 1st position .Wissenschaftliche Forschungsanwendungen

Chlorogenic Acid: A Model for Application and Research

Chemical Composition and Biological Activities Chlorogenic acid is a prevalent phenolic compound found in various foods and has been extensively studied for its diverse biological activities. It exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and acts as a CNS stimulator. Its modulation of lipid metabolism and glucose in metabolic disorders highlights its potential for therapeutic applications in diseases like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Pharmacology and Therapeutic Applications

Anti-Cancer Properties Several compounds, similar in complexity and function to 1-(2,4-Diethoxypyrimidin-5-yl)-3-phenylurea, have demonstrated significant anti-cancer properties. For example, baicalein has shown promise in the treatment of hepatocellular carcinoma (HCC) through its effects on cell proliferation, metastasis, apoptosis, and autophagy, suggesting its potential as a novel anticancer drug (Bie et al., 2017).

Environmental and Agricultural Research

Herbicide Degradation and Environmental Impact The study of phenylurea herbicides and their environmental fate reveals the significant role of biodegradation in mitigating pesticide impact. Understanding these processes is crucial for developing more environmentally friendly agricultural practices and reducing pollution (Hussain et al., 2015).

Synthetic Pathways and Chemical Synthesis

Synthesis of Complex Molecules Research into the synthesis of pyranopyrimidine scaffolds, which share structural complexity with 1-(2,4-Diethoxypyrimidin-5-yl)-3-phenylurea, highlights the use of hybrid catalysts. These findings are pertinent for the development of lead molecules in medicinal and pharmaceutical industries, showcasing the importance of innovative synthetic pathways (Parmar et al., 2023).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(2,4-diethoxypyrimidin-5-yl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c1-3-21-13-12(10-16-15(19-13)22-4-2)18-14(20)17-11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISWEVITFXPTRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1NC(=O)NC2=CC=CC=C2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Diethoxypyrimidin-5-yl)-3-phenylurea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-phenyl-3-(o-tolyl)-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2427074.png)

![3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2427081.png)

![N-({bicyclo[4.2.0]octa-1(6),2,4-trien-7-yl}methyl)-5,6-dichloropyridine-3-sulfonamide](/img/structure/B2427082.png)

![5-bromo-2-[3-bromo-5-(4-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-bromophenyl)-1,3-thiazole](/img/structure/B2427085.png)

![6-Cyclopropyl-2-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2427089.png)

![2-amino-N-isobutyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2427091.png)

![N-(3,5-dimethylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2427092.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-benzyl-N-ethylacetamide](/img/structure/B2427097.png)